molecular formula C6H13NO2 B1290380 (4-Methylmorpholin-3-yl)methanol CAS No. 1159598-86-3

(4-Methylmorpholin-3-yl)methanol

Cat. No.: B1290380
CAS No.: 1159598-86-3
M. Wt: 131.17 g/mol
InChI Key: WXGKNIRSXCAEEP-UHFFFAOYSA-N
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Description

(4-Methylmorpholin-3-yl)methanol is an organic compound with the molecular formula C6H13NO2. It is a derivative of morpholine, characterized by the presence of a methyl group at the fourth position and a hydroxymethyl group at the third position. This compound is known for its versatile applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylmorpholin-3-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent. One common method is the Mannich reaction, where morpholine reacts with formaldehyde and a secondary amine to form the desired product. The reaction conditions usually involve mild temperatures and an acidic or basic catalyst to facilitate the reaction.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: (4-Methylmorpholin-3-yl)aldehyde or (4-Methylmorpholin-3-yl)carboxylic acid.

    Reduction: (4-Methylmorpholin-3-yl)methane.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

(4-Methylmorpholin-3-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (4-Methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the activity of the target molecule. Additionally, the methyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

    Morpholine: Lacks the methyl and hydroxymethyl groups, making it less reactive in certain chemical reactions.

    (4-Methylmorpholine): Contains only the methyl group, lacking the hydroxymethyl group, which limits its applications in certain synthetic routes.

    (3-Hydroxymethylmorpholine): Contains only the hydroxymethyl group, making it less lipophilic compared to (4-Methylmorpholin-3-yl)methanol.

Uniqueness: this compound is unique due to the presence of both the methyl and hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows it to participate in a broader range of synthetic transformations and applications compared to its similar counterparts.

Properties

IUPAC Name

(4-methylmorpholin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-7-2-3-9-5-6(7)4-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKNIRSXCAEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159598-86-3
Record name (4-methylmorpholin-3-yl)methanol
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